molecular formula C13H15NO4S B2988188 4-(Cyclohexylthio)-3-nitrobenzoic acid CAS No. 352523-83-2

4-(Cyclohexylthio)-3-nitrobenzoic acid

Cat. No.: B2988188
CAS No.: 352523-83-2
M. Wt: 281.33
InChI Key: QBNAVGCTRZCBGQ-UHFFFAOYSA-N
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Description

4-(Cyclohexylthio)-3-nitrobenzoic acid is an organic compound that features a cyclohexylthio group attached to a nitrobenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylthio)-3-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of a cyclohexylthio group. One common method involves the following steps:

    Nitration: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitrobenzoic acid.

    Thioether Formation: The 3-nitrobenzoic acid is then reacted with cyclohexylthiol in the presence of a suitable catalyst, such as a Lewis acid, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylthio)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The cyclohexylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Oxidation: Hydrogen peroxide, acetic acid solvent.

    Substitution: Sodium methoxide, methanol solvent.

Major Products Formed

    Reduction: 4-(Cyclohexylthio)-3-aminobenzoic acid.

    Oxidation: 4-(Cyclohexylsulfonyl)-3-nitrobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexylthio)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylthio)-3-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylthio)-2-nitrobenzoic acid
  • 4-(Cyclohexylthio)-3-aminobenzoic acid
  • 4-(Cyclohexylsulfonyl)-3-nitrobenzoic acid

Uniqueness

4-(Cyclohexylthio)-3-nitrobenzoic acid is unique due to the specific positioning of the cyclohexylthio and nitro groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

4-cyclohexylsulfanyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNAVGCTRZCBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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